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Compound of Interest

(R)-Methyl 2-hydroxy-3-
Compound Name:
phenylpropanoate

Cat. No. B1588834

Introduction: The Significance of Chirality in Modern
Agrochemicals

In the pursuit of more effective and environmentally benign crop protection solutions, the
chirality of active ingredients has become a central focus for researchers and drug
development professionals.[1][2] Many modern agrochemicals possess one or more
stereogenic centers, and it is well-established that different enantiomers of a chiral pesticide
can exhibit vastly different biological activities and toxicological profiles.[3] Often, only one
enantiomer is responsible for the desired pesticidal effect, while the other may be inactive or
even contribute to off-target toxicity. Consequently, the use of enantiomerically pure or enriched
agrochemicals can lead to lower application rates, reduced environmental impact, and
improved efficacy.[1]

(R)-Methyl 2-hydroxy-3-phenylpropanoate (CAS: 27000-00-6), a derivative of D-
phenylalanine, is a valuable chiral building block, or synthon, for the synthesis of such
advanced agrochemicals.[4][5] Its defined stereochemistry provides a strategic starting point
for the enantioselective synthesis of complex active ingredients. This application note provides
a detailed overview of the properties of (R)-Methyl 2-hydroxy-3-phenylpropanoate and its
application in the synthesis of phenylamide fungicides, a critical class of agrochemicals used to
control oomycete pathogens.
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Physicochemical Properties of (R)-Methyl 2-
hydroxy-3-phenylpropanoate

A thorough understanding of the physicochemical properties of a starting material is
fundamental to its successful application in synthesis. The key properties of (R)-Methyl 2-
hydroxy-3-phenylpropanoate are summarized in the table below.

Property Value Source
CAS Number 27000-00-6 [41[5][6]
Molecular Formula C10H1203 [4]
Molecular Weight 180.20 g/mol [41[7]
Appearance White to almost white e
crystal/powder

Boiling Point 115°C at 3 mmHg [5]
Polar Surface Area 46.53 A2 [4]
Vapor Pressure 0.001 mmHg at 25°C [4]

Room Temperature, sealed in
Storage Temperature » [4][6]
dry conditions

- Soluble in organic solvents,
Solubility _ _ [4]
sparingly soluble in water.

Application in the Synthesis of Phenylamide
Fungicides: The Case of Metalaxyl-M

Phenylamide fungicides are a class of systemic fungicides highly effective against oomycete
pathogens, such as Phytophthora and Pythium, which cause devastating diseases like late
blight in potatoes and tomatoes, and downy mildew in various crops.[3][8] Metalaxyl was one of
the first commercially successful phenylamides.[9] It was later discovered that the fungicidal
activity resides almost exclusively in the R-enantiomer, known as Metalaxyl-M (or Mefenoxam).
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[2][3] The use of enantiomerically pure Metalaxyl-M allows for a significant reduction in the
amount of active ingredient applied in the field, thereby minimizing environmental load.

(R)-Methyl 2-hydroxy-3-phenylpropanoate is a key chiral precursor for the synthesis of the
core intermediate required for Metalaxyl-M production. The overall synthetic strategy involves
the conversion of the hydroxyl group in the starting material to a good leaving group, followed
by nucleophilic substitution with 2,6-dimethylaniline and subsequent acylation.

Synthetic Workflow Overview

The following diagram illustrates the conceptual workflow for the synthesis of a key Metalaxyl-
M intermediate starting from (R)-Methyl 2-hydroxy-3-phenylpropanoate.
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Caption: Synthetic pathway from (R)-Methyl 2-hydroxy-3-phenylpropanoate to Metalaxyl-M.

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide for the laboratory-scale synthesis of
Metalaxyl-M, starting from (R)-Methyl 2-hydroxy-3-phenylpropanoate.
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Part 1: Synthesis of the Key Intermediate, (R)-Methyl N-
(2,6-dimethylphenyl)alaninate

This part of the synthesis involves two main steps: the conversion of the hydroxyl group of the
starting material into a chlorine atom, followed by the reaction with 2,6-dimethylaniline.

Step la: Synthesis of (R)-Methyl 2-chloro-3-phenylpropanoate

Causality: The hydroxyl group in the starting material is a poor leaving group. To facilitate
nucleophilic substitution by the aniline in the next step, it must be converted into a better
leaving group. Chlorination using thionyl chloride is a common and effective method for this
transformation, proceeding with retention of configuration under certain conditions.

Materials:

¢ (R)-Methyl 2-hydroxy-3-phenylpropanoate
e Thionyl chloride (SOCI2)

e Pyridine (catalytic amount)

e Anhydrous toluene

» Saturated sodium bicarbonate solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)
Procedure:

e In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO2),
dissolve (R)-Methyl 2-hydroxy-3-phenylpropanoate (1 equivalent) in anhydrous toluene.

e Add a catalytic amount of pyridine to the solution.

e Cool the mixture to 0°C in an ice bath.
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Slowly add thionyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining
the temperature below 5°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to 50-60°C for 2-3 hours, or until TLC analysis indicates the complete consumption
of the starting material.

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing
crushed ice and saturated sodium bicarbonate solution to quench the excess thionyl
chloride.

Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.

Combine the organic layers and wash sequentially with saturated sodium bicarbonate
solution, water, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude (R)-Methyl 2-chloro-3-phenylpropanoate, which can be
used in the next step without further purification.

Step 1b: Synthesis of (R)-Methyl N-(2,6-dimethylphenyl)alaninate

Causality: This is a nucleophilic substitution reaction where the amino group of 2,6-

dimethylaniline displaces the chloride from the chiral intermediate. A base, such as sodium

carbonate, is required to neutralize the HCI generated during the reaction, driving the

equilibrium towards the product.[10]

Materials:

(R)-Methyl 2-chloro-3-phenylpropanoate (from Step 1a)

2,6-Dimethylaniline

Sodium carbonate (Na2CO3)

Potassium iodide (KI, catalytic amount)

Anhydrous Dimethylformamide (DMF)
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o Ethyl acetate
e Deionized water
Procedure:

 In a round-bottom flask, combine 2,6-dimethylaniline (1 equivalent), sodium carbonate (1.5
equivalents), and a catalytic amount of potassium iodide in anhydrous DMF.

e Add the crude (R)-Methyl 2-chloro-3-phenylpropanoate (1.1 equivalents) dissolved in a small
amount of DMF to the mixture.

o Heat the reaction mixture to 80-90°C and stir for 12-16 hours, monitoring the reaction
progress by TLC.

 After the reaction is complete, cool the mixture to room temperature and pour it into a large
volume of water.

o Extract the aqueous mixture with ethyl acetate (3 x volumes).
o Combine the organic extracts and wash with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to yield pure (R)-Methyl N-
(2,6-dimethylphenyl)alaninate.

Part 2: Synthesis of Metalaxyl-M

Causality: The final step is the acylation of the secondary amine of the key intermediate with
methoxyacetyl chloride.[11] A non-nucleophilic base like triethylamine is used to scavenge the
HCI produced, preventing side reactions.

Materials:

¢ (R)-Methyl N-(2,6-dimethylphenyl)alaninate (from Part 1)
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Methoxyacetyl chloride

Triethylamine (EtsN)

Anhydrous dichloromethane (DCM)

1M Hydrochloric acid (HCI)

Saturated sodium bicarbonate solution

Brine

Procedure:

Dissolve (R)-Methyl N-(2,6-dimethylphenyl)alaninate (1 equivalent) in anhydrous DCM in a
round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C.

Slowly add methoxyacetyl chloride (1.1 equivalents) dropwise, keeping the temperature
below 5°C.

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or
until completion as indicated by TLC.

Quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M
HCI, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure to yield crude Metalaxyl-M.

The product can be further purified by recrystallization or column chromatography to obtain
high-purity Metalaxyl-M.

Trustworthiness and Self-Validation
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The protocols described are based on established chemical transformations. To ensure the
success and validity of the synthesis, the following analytical checks are recommended at each
stage:

e Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the
intermediates and the final product.

» Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and *3C): To confirm the structure of
the synthesized compounds at each step.

o Mass Spectrometry (MS): To verify the molecular weight of the products.

 Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric
excess (ee) of the final Metalaxyl-M, ensuring that the stereochemistry has been retained
throughout the synthesis.

Conclusion

(R)-Methyl 2-hydroxy-3-phenylpropanoate serves as a highly valuable and versatile chiral
synthon in the agrochemical industry. Its application in the enantioselective synthesis of potent
fungicides like Metalaxyl-M underscores the importance of chirality in developing next-
generation crop protection agents. The detailed protocols provided herein offer a practical
guide for researchers and scientists to leverage this chiral building block in their synthetic
endeavors, contributing to the creation of more efficient and environmentally responsible
agricultural solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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